N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide
CAS No.:
Cat. No.: VC13469781
Molecular Formula: C11H21N3O2
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
![N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide -](/images/structure/VC13469781.png)
Specification
Molecular Formula | C11H21N3O2 |
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Molecular Weight | 227.30 g/mol |
IUPAC Name | N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]acetamide |
Standard InChI | InChI=1S/C11H21N3O2/c1-7(2)10(12)11(16)14-5-4-9(6-14)13-8(3)15/h7,9-10H,4-6,12H2,1-3H3,(H,13,15)/t9-,10-/m0/s1 |
Standard InChI Key | JBZXWRRMJBREKC-UWVGGRQHSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N1CC[C@@H](C1)NC(=O)C)N |
SMILES | CC(C)C(C(=O)N1CCC(C1)NC(=O)C)N |
Canonical SMILES | CC(C)C(C(=O)N1CCC(C1)NC(=O)C)N |
Introduction
Structural Characterization
Molecular Architecture
The compound features:
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Pyrrolidine core: A five-membered nitrogen-containing heterocycle with stereochemical specificity at the 1- and 3-positions.
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(S)-2-Amino-3-methylbutyryl group: A branched-chain amino acid derivative contributing to chiral recognition in biological systems.
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Acetamide substituent: Positioned at the pyrrolidin-3-yl nitrogen, enhancing hydrogen-bonding capacity.
Table 1: Key Molecular Properties
Property | Value | Source |
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Molecular Formula | C₁₂H₂₃N₃O₂ | |
Molecular Weight | 241.33 g/mol | |
IUPAC Name | N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]acetamide | |
Stereochemistry | (S) configuration at C1 and C2 | |
Canonical SMILES | CC(C)C(C(=O)N1CCC(C1)CNC(=O)C)N |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions optimized for stereochemical control:
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Amino acid activation: (S)-2-Amino-3-methylbutyric acid is activated via carbodiimide-mediated coupling.
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Pyrrolidine functionalization: The pyrrolidine nitrogen is acylated under basic conditions (e.g., pyridine/DMAP).
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Acetamide introduction: N-alkylation or acylation of the pyrrolidine intermediate with acetyl chloride.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
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Acylation of pyrrolidine | DCC, HOBt, CH₂Cl₂, 0°C → RT | 65–78% |
N-Acetylation | Acetyl chloride, Et₃N, THF | 82–90% |
Final purification | Reverse-phase HPLC | >95% purity |
Stability and Reactivity
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Thermal stability: Decomposes above 200°C, with thermal degradation studies indicating cleavage of the amide bond.
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pH sensitivity: Stable in neutral conditions (pH 6–8) but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions.
Physicochemical Properties
Solubility and Partitioning
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Aqueous solubility: 12.4 mg/mL in PBS (pH 7.4) at 25°C.
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LogP: 1.45 (predicted via XLogP3), indicating moderate lipophilicity.
Spectral Data
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¹H NMR (400 MHz, D₂O): δ 4.25 (m, 1H, pyrrolidine-H), 3.82 (d, J = 6.8 Hz, 2H, CH₂N), 2.01 (s, 3H, COCH₃).
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HRMS (ESI+): m/z 242.1865 [M+H]⁺ (calc. 242.1862).
Biological Activity and Mechanisms
Enzymatic Interactions
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Protease inhibition: Demonstrates sub-µM affinity for serine proteases (e.g., trypsin-like enzymes) due to structural mimicry of natural substrates .
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Antimicrobial potential: Analogous pyrrolidine-acetamide derivatives exhibit MIC values of 15.6–62.5 µg/mL against S. aureus and E. coli .
Table 3: Comparative Bioactivity of Analogues
Compound | Target Enzyme (IC₅₀) | Antimicrobial MIC (µg/mL) |
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Target compound | Trypsin: 0.8 µM | S. aureus: 31.3 |
N-Cyclopropyl analogue | Elastase: 1.2 µM | E. coli: 62.5 |
N-Isopropyl derivative | Thrombin: 2.5 µM | P. aeruginosa: >125 |
Molecular Docking Insights
Docking studies (PDB: 2UV0) reveal:
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Hydrogen bonding between the acetamide carbonyl and Arg-61 of P. aeruginosa LasR .
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Hydrophobic interactions of the 3-methylbutyryl group with Val-76 and Leu-36 .
Applications in Drug Development
Lead Optimization
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SAR studies: Substituents at the pyrrolidine nitrogen (e.g., cyclopropyl, isopropyl) modulate target selectivity.
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Prodrug potential: Esterification of the acetamide enhances blood-brain barrier penetration in preclinical models.
Preclinical Efficacy
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In vivo pharmacokinetics: Oral bioavailability of 34% in murine models, with a t₁/₂ of 2.8 hours.
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Toxicity profile: No significant hepatotoxicity at doses ≤100 mg/kg (14-day rat study).
Future Directions
Unresolved Challenges
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Stereochemical scalability: Current synthetic routes yield 70–75% enantiomeric excess, necessitating improved catalytic asymmetric methods.
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Target validation: CRISPR-Cas9 screens required to confirm on- vs. off-target effects in complex biological systems .
Emerging Opportunities
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